3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide
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Overview
Description
. This compound belongs to the sulfonamide group and features an arylsulfonamide moiety attached to a furan and thiazole group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide involves coupling 5-methyl-2-furanboronic acid with 2-bromo-4-fluorobenzenesulfonamide and 2-amino-1,3-thiazole in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, and the resulting crude product is purified by column chromatography to obtain the compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and thiazole moieties may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic.
Furosemide: A sulfonamide diuretic.
Thiazole-based compounds: Various thiazole derivatives with biological activities.
Uniqueness
3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is unique due to its combination of a fluorine atom, furan, and thiazole moieties, which may impart distinct chemical and biological properties compared to other sulfonamide compounds.
Properties
CAS No. |
878247-16-6 |
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Molecular Formula |
C14H11FN2O3S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H11FN2O3S2/c1-9-5-6-13(20-9)12-8-21-14(16-12)17-22(18,19)11-4-2-3-10(15)7-11/h2-8H,1H3,(H,16,17) |
InChI Key |
MVHDMAJMMWODRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC(=C3)F |
Purity |
95 |
solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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